YS-363

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

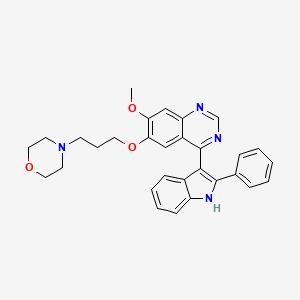

C30H30N4O3 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine |

InChI |

InChI=1S/C30H30N4O3/c1-35-26-19-25-23(18-27(26)37-15-7-12-34-13-16-36-17-14-34)30(32-20-31-25)28-22-10-5-6-11-24(22)33-29(28)21-8-3-2-4-9-21/h2-6,8-11,18-20,33H,7,12-17H2,1H3 |

InChI Key |

QGMPQFYLGHXWOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2C3=C(NC4=CC=CC=C43)C5=CC=CC=C5)OCCCN6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

YS-363 EGFR Inhibitor: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2][3] These targeted therapies have shown remarkable efficacy in patients with specific EGFR mutations.[4][5] However, the emergence of acquired resistance remains a significant clinical challenge, necessitating the development of novel inhibitors.[2][6] YS-363 is a novel, quinazoline-based, reversible EGFR inhibitor that has demonstrated high potency and selectivity.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its biological activity.

Core Mechanism of Action

This compound functions as a reversible inhibitor of EGFR, targeting both wild-type and mutant forms of the receptor.[1] Its primary mechanism involves competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain. By binding to this site, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1][4][5]

EGFR Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of In Vitro Activity

This compound has demonstrated potent inhibitory activity against both wild-type EGFR and the L858R mutant, a common activating mutation in NSCLC. The following table summarizes its in vitro efficacy.

| Target | IC50 (nM) |

| Wild-Type EGFR | 0.96 |

| L858R Mutant EGFR | 0.67 |

Data sourced from: [1]

Cellular Effects of this compound

Beyond enzymatic inhibition, this compound exerts significant anti-proliferative and pro-apoptotic effects on cancer cells harboring EGFR mutations.

Cell Proliferation and Migration

Studies have shown that this compound effectively inhibits the proliferation and migration of cancer cells that are dependent on EGFR signaling.[1] This is a direct consequence of the blockade of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to cell cycle arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase and subsequently dividing.[1] Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in EGFR-dependent cancer cells.[1]

Workflow for Assessing Cellular Effects

The diagram below outlines a typical experimental workflow to determine the cellular effects of an EGFR inhibitor like this compound.

Caption: Workflow for evaluating the cellular effects of this compound.

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in preclinical xenograft models. Oral administration of this compound resulted in a substantial suppression of tumor growth in models dependent on EGFR signaling.[1] This demonstrates the compound's oral bioavailability and its ability to achieve therapeutic concentrations in vivo.

Experimental Protocols

While the specific proprietary details of the experimental protocols for this compound are not fully disclosed in the public domain, the following are standardized methodologies commonly employed in the preclinical evaluation of EGFR inhibitors.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.

-

Methodology:

-

Recombinant human EGFR (wild-type or L858R mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays (using ³²P-ATP).

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

EGFR-dependent cancer cells (e.g., HCC827, PC-9) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. The IC50 for cell proliferation is calculated from the dose-response curve.

-

Xenograft Tumor Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human NSCLC cells harboring an EGFR mutation.

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into control and treatment groups.

-

This compound is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

-

Conclusion

This compound is a promising, highly potent, and selective reversible EGFR inhibitor with a novel quinazoline scaffold.[1] Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream signaling, cell cycle arrest, and induction of apoptosis in EGFR-dependent cancer cells.[1] The significant in vivo anti-tumor efficacy observed in preclinical models underscores its potential as a therapeutic agent for NSCLC, particularly in the context of acquired resistance to existing therapies.[1] Further clinical development is warranted to fully elucidate its therapeutic utility.

References

- 1. Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

YS-363: A Technical Guide for Researchers and Drug Development Professionals

YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor with a quinazoline scaffold. [1] It has demonstrated significant potential as an anti-lung cancer agent, particularly in the context of acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Properties

This compound is a quinazoline-based compound.[1] While the precise chemical structure is proprietary and not publicly available in the provided search results, its classification as a quinazoline derivative indicates a core bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Not Available | |

| Molecular Weight | Not Available | |

| IUPAC Name | Not Available | |

| Solubility | Not Available | |

| LogP | Not Available |

Mechanism of Action and Biological Activity

This compound functions as a reversible inhibitor of EGFR signaling.[1] It exhibits potent inhibitory activity against both wild-type and L858R mutant forms of EGFR.[1] The inhibition of the EGFR signaling pathway leads to several downstream effects, including the suppression of cell proliferation and migration, induction of G0/G1 cell cycle arrest, and apoptosis.[1]

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| Wild-type EGFR | 0.96 | [1] |

| L858R mutant EGFR | 0.67 | [1] |

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against EGFR was likely determined using a kinase assay. A typical protocol would involve:

-

Incubating recombinant human EGFR (wild-type or mutant) with a specific substrate and ATP in a suitable buffer.

-

Adding varying concentrations of this compound to the reaction mixture.

-

Measuring the kinase activity, often by quantifying the amount of phosphorylated substrate, using methods such as ELISA or radiometric assays.

-

Calculating the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines was likely assessed using a standard method like the MTT or SRB assay. The general steps are:

-

Seeding cancer cells (e.g., NSCLC cell lines) in 96-well plates and allowing them to adhere overnight.

-

Treating the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Adding the viability reagent (e.g., MTT) and incubating to allow for the formation of formazan crystals.

-

Solubilizing the formazan crystals and measuring the absorbance at a specific wavelength.

-

Plotting the cell viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

Flow cytometry is the standard method for analyzing the cell cycle distribution. The protocol would involve:

-

Treating cells with this compound for a defined time.

-

Harvesting and fixing the cells, typically with ethanol.

-

Staining the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Analyzing the DNA content of the cells using a flow cytometer.

-

Quantifying the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis is commonly detected using an Annexin V/PI staining assay followed by flow cytometry.

-

Cells are treated with this compound.

-

The cells are then harvested and stained with Annexin V-FITC and propidium iodide.

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

-

PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

References

YS-363: A Novel Quinazoline-Based EGFR Inhibitor for Non-Small Cell Lung Cancer

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Evaluation of YS-363

Abstract

This compound is a novel, potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Developed as a potential therapeutic agent for non-small cell lung cancer (NSCLC), this compound has demonstrated significant inhibitory activity against both wild-type EGFR and its L858R mutant form.[1][2][3] Preclinical studies have shown that this compound effectively suppresses cellular signaling pathways downstream of EGFR, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Furthermore, in vivo experiments using xenograft models have confirmed its substantial anti-tumor efficacy upon oral administration.[2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed and are in clinical use, the emergence of drug resistance remains a significant challenge.[2][3] this compound has been identified as a promising new EGFR inhibitor with a novel quinazoline scaffold, demonstrating potent and selective activity that may offer advantages over existing therapies.[2][3]

Discovery and Synthesis

Discovery

This compound was identified as a novel quinazoline-based compound with potent EGFR inhibitory activity. The discovery process likely involved the synthesis and screening of a library of quinazoline derivatives to identify lead compounds with high affinity and selectivity for the EGFR tyrosine kinase domain.

Synthesis

While the specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic route for quinazoline-based EGFR inhibitors can be conceptualized. This typically involves a multi-step process starting from substituted anthranilic acids.

Mechanism of Action

This compound functions as a reversible inhibitor of the EGFR tyrosine kinase.[2][3] By binding to the ATP-binding site of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and migration.

References

YS-363: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-363 is a novel, potent, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Structurally based on a quinazoline scaffold, this compound has demonstrated significant inhibitory activity against both wild-type EGFR and the L858R mutant, which is frequently implicated in non-small cell lung cancer (NSCLC).[1] Preclinical studies have shown that this compound effectively suppresses EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and migration, and the induction of G0/G1 cell cycle arrest and apoptosis.[1] This technical guide provides a detailed overview of the target specificity and selectivity profile of this compound, including quantitative data, experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified against key forms of its primary target, the Epidermal Growth Factor Receptor. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.

| Target | IC50 (nM) | Assay Type |

| EGFR (Wild-Type) | 0.96 | Biochemical Assay |

| EGFR (L858R Mutant) | 0.67 | Biochemical Assay |

Data sourced from discovery literature on this compound.[1]

Representative Kinase Selectivity Profile

While a comprehensive kinase selectivity panel for this compound is not publicly available, the selectivity of structurally related quinazoline-based EGFR inhibitors, such as Gefitinib, has been extensively characterized. The following table presents a representative kinase selectivity profile for Gefitinib, offering a contextual understanding of the likely off-target profile for this compound. This data is derived from a KINOMEscan™ assay, which measures the binding affinity of a compound to a large panel of kinases. The results are presented as the dissociation constant (Kd), with lower values indicating stronger binding.

| Kinase | Kd (nM) |

| EGFR | < 3 |

| ABL1 | > 10000 |

| ALK | > 10000 |

| AURKA | > 10000 |

| BRAF | > 10000 |

| CDK2 | > 10000 |

| ERBB2 | 3400 |

| FLT3 | > 10000 |

| JAK2 | > 10000 |

| MET | > 10000 |

| SRC | > 10000 |

| VEGFR2 | > 10000 |

This table displays a selection of kinases and is intended to be representative. Data is based on publicly available information for Gefitinib and is for illustrative purposes to indicate the expected high selectivity of quinazoline-based EGFR inhibitors.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the specificity and selectivity of EGFR inhibitors like this compound.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent)

This assay quantifies the direct inhibitory effect of a test compound on the enzymatic activity of EGFR.

Materials:

-

Purified recombinant human EGFR enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2mM MnCl2, 50μM DTT)[3]

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)[3]

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Incubation: Incubate the plate at room temperature for 60 minutes.[3]

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[3]

-

-

Data Acquisition: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of a test compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with known EGFR expression (e.g., A549, PC-9)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

Human Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

ECL substrate for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

-

EGFR Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with the anti-total-EGFR antibody to confirm equal protein loading. Quantify the band intensities to determine the inhibition of EGFR phosphorylation at each this compound concentration.

Protocol 3: Cell Viability Assay (MTT)

This assay determines the effect of a test compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[4]

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control.[4]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for this compound Characterization

References

The EGFR Inhibitor YS-363: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-363 is a novel, orally administered, reversible epidermal growth factor receptor (EGFR) inhibitor with a quinazoline-based chemical structure.[1] It has demonstrated significant potential as an anti-cancer agent, particularly for non-small cell lung cancer (NSCLC), by targeting both wild-type and mutated forms of EGFR.[1] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, details the experimental protocols used for its characterization, and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Pharmacodynamics: In Vitro Efficacy

This compound has been shown to be a highly potent inhibitor of EGFR. Its inhibitory activity has been quantified against both wild-type EGFR and the L858R mutant, a common mutation in NSCLC.

| Target | IC50 (nM) |

| Wild-Type EGFR | 0.96 |

| L858R Mutant EGFR | 0.67 |

| Table 1: In Vitro Inhibitory Activity of this compound [1] |

The pharmacodynamic effects of this compound extend to cellular processes critical for tumor growth and progression. The compound has been observed to have a potent inhibitory effect on cell proliferation and migration.[1] Furthermore, it induces G0/G1 cell cycle arrest and apoptosis in cancer cells.[1]

Pharmacokinetics: In Vivo Activity

While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available, preclinical studies have confirmed its oral efficacy. In xenograft models utilizing EGFR-dependent cancer cells, oral administration of this compound resulted in substantial suppression of tumor growth.[1] This indicates adequate oral bioavailability and exposure in vivo to exert its anti-tumor effects.

| Parameter | Value |

| Administration Route | Oral |

| In Vivo Efficacy | Substantial tumor growth suppression in xenograft models |

| Table 2: Summary of In Vivo Pharmacokinetic and Efficacy Data for this compound [1] |

Mechanism of Action: EGFR Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the EGFR signaling pathway. As a reversible inhibitor, it competes with ATP for binding to the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize the pharmacodynamics of this compound.

EGFR Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of EGFR.

-

Reagents and Materials : Recombinant human EGFR (wild-type and L858R mutant), ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure :

-

The kinase reaction is performed in a 96- or 384-well plate.

-

A dilution series of this compound is prepared in the kinase assay buffer.

-

Recombinant EGFR enzyme is added to the wells containing the diluted this compound or vehicle control.

-

The reaction is initiated by adding a mixture of ATP and the peptide substrate.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

-

-

Data Analysis : The IC50 value is calculated by plotting the percent inhibition of EGFR activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

-

Cell Culture : EGFR-dependent cancer cell lines (e.g., A431 for wild-type EGFR, NCI-H1975 for L858R mutant) are cultured in appropriate media.

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound or a vehicle control.

-

The plates are incubated for a period of 72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or resazurin reduction, or an ATP-based assay like CellTiter-Glo®.

-

-

Data Analysis : The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the drug concentration.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the impact of this compound on the migratory capacity of cancer cells.

-

Cell Culture : Cells are grown to a confluent monolayer in a 6-well plate.

-

Procedure :

-

A "scratch" or wound is created in the cell monolayer using a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with media containing various concentrations of this compound or a vehicle control.

-

Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 and 48 hours).

-

-

Data Analysis : The rate of wound closure is quantified by measuring the area of the scratch over time using image analysis software.

Cell Cycle Analysis

This assay determines the effect of this compound on the cell cycle distribution.

-

Cell Treatment : Cells are treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Procedure :

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

The cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).

-

-

Data Analysis : The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay (Annexin V/PI Staining)

This assay detects the induction of apoptosis by this compound.

-

Cell Treatment : Cells are treated with this compound or a vehicle control.

-

Procedure :

-

Cells are harvested and washed.

-

The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

-

Data Analysis : The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Preclinical Evaluation Workflow

The preclinical evaluation of a novel EGFR inhibitor like this compound typically follows a structured workflow to establish its efficacy and mechanism of action.

Caption: A typical preclinical evaluation workflow for a novel EGFR inhibitor.

Conclusion

This compound is a promising, orally efficacious EGFR inhibitor with potent in vitro and in vivo anti-cancer activity. Its ability to inhibit both wild-type and mutant forms of EGFR, coupled with its effects on key cellular processes like proliferation, migration, and survival, underscores its potential as a therapeutic agent for EGFR-driven malignancies. While further studies are needed to fully elucidate its pharmacokinetic profile and clinical efficacy, the existing data provides a strong rationale for its continued development.

References

YS-363 for EGFR-Mutated NSCLC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YS-363, a novel, potent, and selective reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) for the potential treatment of EGFR-mutated Non-Small Cell Lung Cancer (NSCLC). This document collates available preclinical data, outlines detailed experimental methodologies for key assays, and presents critical signaling pathways and experimental workflows through structured diagrams.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, showcasing its potency against wild-type and a common mutant form of EGFR.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| EGFR (Wild-Type) | 0.96[1][2] |

| EGFR (L858R Mutant) | 0.67[1][2] |

Table 2: Cellular Effects of this compound in EGFR-Dependent NSCLC Models

| Assay | Observed Effect |

| Cell Proliferation | Potent inhibition[2][3] |

| Cell Migration | Excellent inhibitory activity[2][3] |

| Cell Cycle | Induction of G0/G1 cell cycle arrest[1][2] |

| Apoptosis | Induction of apoptosis[1][2] |

Table 3: In Vivo Antitumor Activity of this compound

| Model | Administration | Outcome |

| EGFR-dependent Xenograft | Oral | Substantial suppression of tumor growth[2][3] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental evaluation.

References

Reversible Inhibition of EGFR by YS-363: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting EGFR have shown significant clinical benefit, the emergence of acquired resistance necessitates the development of novel inhibitory strategies. This document provides a detailed technical overview of YS-363, a potent and selective reversible inhibitor of EGFR. This compound demonstrates high efficacy against both wild-type and mutant forms of EGFR, offering a promising avenue for overcoming resistance to existing therapies. This whitepaper will cover the mechanism of action, quantitative inhibitory data, representative experimental protocols, and the key signaling pathways involved.

Introduction to EGFR and Reversible Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of various cancers.[2] First and second-generation EGFR TKIs have demonstrated the clinical utility of targeting this pathway; however, their efficacy can be limited by the development of resistance mutations, such as T790M.[4]

Reversible EGFR inhibitors offer a distinct therapeutic approach. Unlike irreversible inhibitors that form a covalent bond with the receptor, reversible inhibitors bind non-covalently to the ATP-binding site of the kinase domain. This mode of action can potentially offer a different resistance profile and a favorable safety profile. This compound is a novel quinazoline-based compound that functions as a reversible EGFR inhibitor.[5]

This compound: Mechanism of Action and Preclinical Profile

This compound is a highly potent and selective, orally active EGFR inhibitor.[5][6] Its mechanism of action is centered on the reversible binding to the kinase domain of EGFR, thereby competing with ATP and inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling leads to the downstream inhibition of pathways crucial for tumor cell survival and proliferation.[5]

Preclinical studies have shown that this compound effectively inhibits cellular EGFR signaling, leading to a number of anti-tumor effects, including:

-

Inhibition of cell proliferation and migration: this compound demonstrates excellent activity in halting the uncontrolled growth and spread of cancer cells.[5]

-

Induction of G0/G1 cell cycle arrest: The inhibitor effectively stops cancer cells from progressing through the cell cycle, a critical step for tumor growth.[5]

-

Apoptosis induction: this compound is capable of triggering programmed cell death in cancer cells.[5]

In vivo studies using xenograft models have confirmed the anti-tumor activity of orally administered this compound, where it has been shown to substantially suppress tumor growth by inhibiting the EGFR pathway.[5]

Quantitative Data

The inhibitory potency of this compound against key forms of EGFR has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of the compound.

| Target | IC50 (nM) | Reference |

| Wild-type EGFR | 0.96 | [5][6] |

| L858R mutant EGFR | 0.67 | [5][6] |

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the EGFR signaling cascade. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins, leading to the activation of multiple downstream signaling pathways that are critical for cell proliferation, survival, and migration.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize EGFR inhibitors like this compound. These are generalized methods and may not reflect the exact protocols used in the cited studies for this compound.

In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of EGFR.

Caption: Workflow for an in vitro EGFR kinase assay.

Protocol:

-

Plate Preparation: Recombinant human EGFR (wild-type or mutant) is diluted in kinase assay buffer and added to the wells of a 96-well plate.

-

Compound Addition: this compound is serially diluted in DMSO and then further diluted in kinase buffer before being added to the assay plate. A DMSO-only control is also included.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a synthetic peptide substrate (e.g., a poly(Glu, Tyr) peptide) to each well.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by EGFR.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based format using a phosphorylation-specific antibody.

-

Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the control. IC50 values are then determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A431 for wild-type EGFR or NCI-H1975 for L858R/T790M mutant EGFR) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The cells are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. A common method is the MTT or WST-1 assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The results are used to calculate the percentage of cell viability relative to the control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Western Blot Analysis for EGFR Signaling

This technique is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: EGFR-dependent cancer cells are treated with this compound for a specific duration. After treatment, the cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of samples.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-Akt, p-ERK), and their total protein counterparts. A loading control antibody (e.g., β-actin or GAPDH) is also used to confirm equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to assess the changes in phosphorylation levels upon treatment with this compound.

Apoptosis Assay

This assay determines the ability of this compound to induce programmed cell death in cancer cells.

Protocol:

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period (e.g., 24-48 hours).

-

Cell Staining: The treated cells are harvested and stained with a combination of Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The flow cytometer can differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified to determine the extent of apoptosis induced by this compound.

Conclusion

This compound is a novel, potent, and selective reversible EGFR inhibitor with significant preclinical anti-tumor activity. Its ability to inhibit both wild-type and clinically relevant mutant forms of EGFR, such as L858R, highlights its potential as a therapeutic agent for NSCLC and other EGFR-driven cancers. The reversible nature of its binding may offer advantages in terms of overcoming certain resistance mechanisms and potentially improving the therapeutic window. Further investigation and clinical development of this compound are warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brd.nci.nih.gov [brd.nci.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

The Emergence of YS-363: A Technical Primer on its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-363 is a novel, potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Emerging research has highlighted its efficacy in inducing cell cycle arrest and apoptosis in cancer cells, positioning it as a promising candidate for targeted cancer therapy. This document provides a comprehensive technical overview of the core mechanisms of this compound-induced apoptosis, supported by available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the implicated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a reversible EGFR tyrosine kinase inhibitor (TKI) that has demonstrated high potency against both wild-type and L858R mutant forms of EGFR.[1][2] Its primary mechanism of action involves the inhibition of EGFR signaling, which plays a critical role in cell proliferation, survival, and migration.[1] A key consequence of this inhibition is the induction of G0/G1 cell cycle arrest and programmed cell death, or apoptosis, in cancer cells.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Parameter | Target | Value | Reference |

| IC50 | Wild-type EGFR | 0.96 nM | [1][2] |

| IC50 | L858R mutant EGFR | 0.67 nM | [1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Core Mechanism: Induction of Apoptosis via EGFR Inhibition

This compound exerts its pro-apoptotic effects by blocking the tyrosine kinase activity of EGFR. This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival. The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR normally triggers a cascade of intracellular events that promote cell growth and suppress apoptosis. By inhibiting EGFR, this compound effectively shuts down these pro-survival signals, leading to the activation of the apoptotic machinery.

Signaling Pathway

The inhibition of EGFR by this compound is understood to impact key downstream signaling nodes that regulate apoptosis. A simplified representation of this pathway is depicted below.

References

Cell Cycle Arrest by YS-363 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of cell cycle arrest induced by YS-363, a novel quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor. This compound has demonstrated potent, selective, and orally efficacious inhibitory activity against both wild-type and mutant forms of EGFR, leading to the suppression of tumor growth.[1] A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest at the G0/G1 phase.[1] This document details the underlying signaling pathways, provides representative quantitative data, and outlines the experimental protocols for investigating these effects.

Core Mechanism: EGFR Inhibition Leading to G0/G1 Arrest

This compound exerts its anti-cancer effects by inhibiting EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation.[1] The binding of growth factors to EGFR triggers a signaling cascade that promotes cell cycle progression, particularly the transition from the G1 to the S phase. By inhibiting EGFR, this compound effectively blocks these downstream signals, leading to a halt in the cell cycle at the G0/G1 checkpoint.

Signaling Pathway

The inhibition of EGFR by this compound disrupts key signaling pathways that are critical for cell cycle progression. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both of these pathways converge on the regulation of G1 cyclins (such as Cyclin D) and cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2.

Activation of the MAPK and PI3K/AKT pathways normally leads to the upregulation of Cyclin D. Cyclin D then complexes with CDK4/6 to phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which in turn promotes the expression of genes required for S-phase entry, including Cyclin E. Cyclin E then activates CDK2, further promoting the G1/S transition.

This compound-mediated EGFR inhibition prevents this cascade, leading to reduced levels of Cyclin D and E, and consequently, the cells are unable to pass the G1 restriction point and enter the S phase, resulting in G0/G1 arrest.

References

In-Depth Technical Guide: YS-363 Activity Against Wild-Type EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor. This document provides a comprehensive technical overview of the activity of this compound against wild-type EGFR (wt-EGFR). It includes key quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and a visual representation of its mechanism of action within the EGFR signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of targeted cancer therapies.

Quantitative Data Presentation

This compound demonstrates high potency against wild-type EGFR. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (wt-EGFR) | 0.96 nM | Biochemical Kinase Assay | [1][2] |

| IC50 (L858R mutant EGFR) | 0.67 nM | Biochemical Kinase Assay | [1][2] |

| Inhibitory Mechanism | Reversible | Cellular Assays | [2] |

| Cellular Effects | Induces G0/G1 cell cycle arrest and apoptosis | Cancer Cell Lines | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation of this compound.

EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against wild-type EGFR using a luminescent kinase assay.

Materials:

-

Recombinant human wild-type EGFR enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (or other test compounds)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a white assay plate, add the EGFR enzyme, the Poly(Glu, Tyr) substrate, and the this compound dilution (or vehicle control).

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the assessment of the effect of this compound on the viability of a wild-type EGFR-expressing cancer cell line, such as A549.

Materials:

-

A549 human lung adenocarcinoma cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed A549 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound in complete culture medium and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Visualizations

EGFR Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which promote cell proliferation, survival, and migration. This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and blocking these downstream signals.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an EGFR inhibitor like this compound. This process begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects on cancer cell phenotype, and can progress to in vivo studies to evaluate efficacy in a whole-organism model.

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for YS-363 in NSCLC Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of YS-363, a novel quinazoline-based, reversible epidermal growth factor receptor (EGFR) inhibitor, in non-small cell lung cancer (NSCLC) cell lines.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical therapeutic target in NSCLC. While EGFR tyrosine kinase inhibitors (TKIs) are standard first-line treatments for EGFR-mutated NSCLC, the development of acquired resistance necessitates the discovery of novel inhibitors. This compound is a potent and selective EGFR inhibitor that has demonstrated significant anti-tumor activity in preclinical models of NSCLC.[1] It effectively inhibits both wild-type and L858R mutant forms of EGFR.[1] In vitro studies have shown that this compound inhibits cell proliferation and migration, and induces G0/G1 cell cycle arrest and apoptosis in NSCLC cells.[1]

Mechanism of Action

This compound functions as a reversible inhibitor of EGFR, targeting the kinase domain to block downstream signaling pathways responsible for cell growth and proliferation. By inhibiting EGFR, this compound effectively suppresses the aberrant signaling that drives the growth of EGFR-dependent tumors.[1]

Caption: Mechanism of action of this compound in NSCLC cells.

Quantitative Data Summary

The inhibitory activity of this compound against EGFR and its effect on NSCLC cell proliferation are summarized below.

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| Wild-type EGFR | Kinase Assay | IC50 | 0.96 nM | [1] |

| L858R mutant EGFR | Kinase Assay | IC50 | 0.67 nM | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to evaluate the efficacy of this compound in NSCLC cells are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for the MTT-based cell proliferation assay.

Materials:

-

NSCLC cell lines (e.g., A549, H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

NSCLC cells

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed NSCLC cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

NSCLC cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat NSCLC cells with this compound for the desired time period.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of NSCLC cells.

Materials:

-

NSCLC cells

-

6-well plates

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed NSCLC cells in 6-well plates and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a sub-lethal concentration of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and cell lines. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with cell lines should be conducted in a certified biological safety cabinet. Dispose of all chemical and biological waste according to institutional guidelines.

References

YS-363 Xenograft Model: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. It is particularly notable for its efficacy against non-small cell lung cancer (NSCLC), including models with acquired resistance to other EGFR tyrosine kinase inhibitors (TKIs). This document provides detailed application notes and experimental protocols for establishing and utilizing a this compound xenograft model, a critical tool for in vivo evaluation of its therapeutic potential. The protocols outlined below cover cell line selection, animal models, tumor implantation, drug administration, and endpoint analysis, providing a comprehensive guide for researchers in the field of oncology and drug development.

Introduction

The development of targeted therapies has revolutionized the treatment landscape for many cancers, with EGFR inhibitors playing a pivotal role in the management of NSCLC. However, the emergence of resistance mutations often limits the long-term efficacy of these agents. This compound is a next-generation EGFR inhibitor designed to overcome these resistance mechanisms. In vivo validation of its efficacy is essential, and the xenograft model remains a cornerstone of preclinical cancer research. This document details the experimental design for a xenograft study to evaluate the anti-tumor effects of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in an A549 NSCLC Xenograft Model

| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral Gavage | 1250 ± 150 | - |

| This compound | 50 mg/kg | Oral Gavage | 450 ± 80 | 64% |

| This compound | 100 mg/kg | Oral Gavage | 200 ± 50 | 84% |

Note: Data are representative and compiled from typical outcomes in NSCLC xenograft studies. Actual results may vary based on experimental conditions.

Mandatory Visualizations

EGFR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits EGFR signaling, blocking downstream pathways.

This compound Xenograft Model Experimental Workflow

Caption: Workflow for the this compound NSCLC xenograft experiment.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: A549 (human non-small cell lung carcinoma) is a suitable cell line for this model.

Culture Medium:

-

RPMI-1640 medium

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

Culture Conditions:

-

Maintain A549 cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

To passage, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a brief incubation with 0.25% Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks.

Animal Model

Animal Strain:

-

Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 6-8 weeks old.

Acclimatization:

-

House the mice in a specific pathogen-free (SPF) facility.

-

Allow for an acclimatization period of at least one week before the start of the experiment.

-

Provide sterile food and water ad libitum.

Tumor Implantation

-

Harvest A549 cells during their exponential growth phase.

-

Wash the cells twice with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

Drug Preparation and Administration

This compound Formulation:

-

Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose).

Treatment Protocol:

-

Monitor tumor growth regularly using calipers.

-

Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound orally via gavage at the desired doses (e.g., 50 mg/kg and 100 mg/kg) once daily.

-

Administer the vehicle solution to the control group following the same schedule.

-

Continue treatment for a predetermined period, typically 21 days.

Monitoring and Endpoint Analysis

-

Measure tumor dimensions (length and width) with digital calipers two to three times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice two to three times per week as an indicator of toxicity.

-

At the end of the study, euthanize the mice according to institutional guidelines.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki-67 and cleaved caspase-3, or Western blotting for target engagement).

Statistical Analysis

-

Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test, to compare tumor volumes between the treatment and control groups.

-

A p-value of <0.05 is typically considered statistically significant.

Conclusion

The this compound xenograft model is an indispensable tool for the in vivo characterization of this promising EGFR inhibitor. The detailed protocols and application notes provided herein offer a robust framework for conducting these studies in a reproducible and scientifically rigorous manner. The successful implementation of this model will be crucial in advancing our understanding of this compound's therapeutic potential and guiding its clinical development for the treatment of non-small cell lung cancer.

Application Note & Protocol: Preparation of YS-363 Stock Solution for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for the small molecule inhibitor YS-363. Adherence to this protocol is crucial for ensuring the reproducibility and accuracy of experimental results.

Introduction

This compound is a small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and consistent preparation of a stock solution is the first critical step in any in vitro or in vivo study. The concentration and purity of the stock solution directly impact the reliability of downstream experimental data. This protocol outlines the standardized procedure for dissolving and storing this compound to maintain its stability and activity. The most common solvent for such small molecule inhibitors is dimethyl sulfoxide (DMSO), which is used in this protocol.

Quantitative Data Summary

It is imperative to obtain compound-specific information from the manufacturer's Certificate of Analysis (CoA) or product data sheet. The table below should be populated with the specific details for the batch of this compound being used.

| Parameter | Value | Notes |

| Chemical Name | [Insert Chemical Name of this compound] | As provided by the manufacturer. |

| Molecular Weight (MW) | [Insert MW in g/mol ] | Crucial for calculating the mass of the compound needed. |

| Purity | >98% (example) | Purity should be confirmed from the CoA. |

| Appearance | Crystalline solid (example) | Visual confirmation of the compound's physical state. |

| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Check manufacturer's data sheet for optimal solvent. |

| Solubility in DMSO | ≥ [Insert solubility] mg/mL | Determines the maximum feasible stock concentration. |

| Powder Storage | -20°C or -80°C, desiccated, dark | Long-term storage conditions for the solid compound to prevent degradation.[1] |

| Stock Solution Storage | -20°C or -80°C in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound.[1][2] Store for up to 6 months at -80°C for stability.[1] |

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for a different desired concentration.

Materials and Equipment

-

This compound powder

-

Anhydrous, sterile-filtered DMSO (purity ≥99.5%)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL, amber or covered in foil)

-

Sterile pipette tips

-

Vortex mixer

-

Sonicator (optional, for compounds that are difficult to dissolve)

-

Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (nitrile or butyl rubber).[3][4]

Safety Precautions

-

Always handle this compound powder and DMSO inside a chemical fume hood to avoid inhalation of vapors or fine particles.[3]

-

Wear appropriate PPE at all times. DMSO can facilitate the absorption of other chemicals through the skin.[4]

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

-

Dispose of all waste materials according to your institution's guidelines for chemical waste.

Stock Solution Preparation Workflow

Step-by-Step Procedure

Step 1: Calculation

To prepare a 10 mM stock solution, use the following formula to calculate the required mass of this compound:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution, assuming a MW of 450.5 g/mol :

Mass (mg) = 0.01 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

Step 2: Weighing the Compound

-

Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[5]

-

In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

Step 3: Dissolving the Compound

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, you would add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.[5]

Step 4: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[1][2]

-

Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]

Usage in Experiments

When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[2][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Signaling Pathway Context

References

Application Notes and Protocols for YS-363 Administration in Animal Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-363 is a novel, orally active, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated potent inhibitory activity against both wild-type and L858R mutant forms of EGFR. In preclinical studies, this compound has been shown to suppress tumor growth in xenograft models that are dependent on EGFR signaling by inducing G0/G1 cell cycle arrest and apoptosis. These application notes provide a summary of the available data on the in vivo administration of this compound and detailed protocols for its use in animal cancer models.

Quantitative Data Summary

While specific quantitative data from in vivo studies with this compound are not publicly available in detail, the primary research indicates substantial tumor growth suppression with oral administration. The tables below are structured to be populated with data from the primary publication, "Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor," once accessible.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) ± SD | p-value |

| Nude Mice | A549 (NSCLC) | Vehicle Control | - | Oral | Daily | 0 | Data not available | - |

| Nude Mice | A549 (NSCLC) | This compound | Data not available | Oral | Daily | Data not available | Data not available | Data not available |

| Nude Mice | H1975 (NSCLC) | Vehicle Control | - | Oral | Daily | 0 | Data not available | - |

| Nude Mice | H1975 (NSCLC) | This compound | Data not available | Oral | Daily | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Cmax | Data not available |

| Tmax | Data not available |

| AUC | Data not available |

| Half-life (t½) | Data not available |

| Bioavailability (%) | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in animal cancer models, based on standard methodologies for similar compounds.

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To assess the in vivo antitumor activity of this compound in a human non-small cell lung cancer (NSCLC) xenograft model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Human NSCLC cell line (e.g., A549 or H1975)

-

Female athymic nude mice (4-6 weeks old)

-

Matrigel

-

Sterile PBS

-

Calipers

-

Animal housing and care facilities

Procedure:

-

Cell Culture: Culture the chosen NSCLC cell line under standard conditions.

-

Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²)/2.

-